molecular formula C11H12O B6199298 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 1888806-23-2

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B6199298
CAS No.: 1888806-23-2
M. Wt: 160.2
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Description

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with a unique structure that includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the hydrogenation of o-xylene and ethylene to form the intermediate 2,3-dihydro-4,7-dimethyl-1H-indene, followed by dehydrogenation to yield the target compound . The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced catalytic systems and process optimization techniques is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 7-methyl-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted indene derivatives depending on the substituent introduced.

Scientific Research Applications

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde exerts its effects depends on its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indene ring system may also interact with hydrophobic pockets in enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene-4-carbaldehyde: Lacks the methyl group at the 7-position.

    4,7-dimethyl-2,3-dihydro-1H-indene: Lacks the aldehyde group.

    1H-indene-3-carbaldehyde: Has a different substitution pattern on the indene ring.

Uniqueness

7-methyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both the methyl group and the aldehyde group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

1888806-23-2

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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